1-chloroPyrrolidine
Overview
Description
1-Chloropyrrolidine, also known as N-Chlorosuccinimide, is an organic compound with the formula C4H4ClNO2 . It is a white solid used for chlorinations . It is also used as a mild oxidant . It is related to succinimide, but with N-Cl in place of N-H .
Synthesis Analysis
Chiral pyrrolidinyl units are important building blocks in biologically active natural products and drugs . The development of efficient methods for the synthesis of diverse structured pyrrolidine derivatives is of great importance . For instance, Bella used electrophilic N-chloropyrrolidine and N-chloropiperidine to obtain the amino ketones .
Molecular Structure Analysis
The 1-chloropyrrolidine molecule contains a total of 14 bond(s). There are 6 non-H bond(s), 1 five-membered ring(s), and 1 Pyrrolidine(s) .
Chemical Reactions Analysis
N-Chlorosuccinimide functions as a source of "Cl+" . It is generally used for chlorination reactions or certain mild oxidations .
Physical And Chemical Properties Analysis
1-Chloropyrrolidine has a molecular weight of 133.53 g/mol . It is a white solid with a density of 1.65 g/cm^3 . It has a melting point of 148 to 150 °C .
Scientific Research Applications
Crystal and Molecular Structures Studies 1-ChloroPyrrolidine derivatives have been extensively studied for their crystal and molecular structures. For example, research on various chelates involving 1-ChloroPyrrolidine derivatives has provided insights into their structural properties and correlations. These studies are crucial for understanding the chemical and physical behavior of these compounds (Mozzchukhin et al., 1991).
Synthesis of Novel Compounds The synthesis of new compounds using 1-ChloroPyrrolidine as a scaffold or precursor is a significant area of research. For instance, the creation of novel compounds like 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives has been explored, highlighting the versatility of 1-ChloroPyrrolidine in medicinal chemistry (Cheung, Harris & Lackey, 2001).
Pyrrolidine Derivatives in Medicine and Industry Pyrrolidine derivatives, including those derived from 1-ChloroPyrrolidine, are noted for their biological effects and applications in medicine and industry. They are used in the development of pharmaceuticals and other industrial applications like dyes and agrochemicals. This highlights the compound's significance in both health and industrial sectors (Żmigrodzka et al., 2022).
Study of Electron Transfer Mechanisms Research on 1-ChloroPyrrolidine derivatives has also delved into electron transfer mechanisms. Studies on chromophores related to 1-ChloroPyrrolidine have contributed to understanding biomimetic electron transfer, similar to the mechanisms in chlorophyll. This research is pivotal for advancements in solar energy conversion and other applications (Lukas, Zhao, Miller & Wasielewski, 2002).
Safety And Hazards
Future Directions
There is ongoing research into the synthesis and applications of pyrrolidine compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that 1-chloropyrrolidine and similar compounds could have significant future applications in drug discovery and development .
properties
IUPAC Name |
1-chloropyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN/c5-6-3-1-2-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSGBYUFHBXKPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509337 | |
Record name | 1-Chloropyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloroPyrrolidine | |
CAS RN |
19733-68-7 | |
Record name | 1-Chloropyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.